molecular formula C22H32BFN2O5 B13347119 tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate

Cat. No.: B13347119
M. Wt: 434.3 g/mol
InChI Key: USLGXDGVOXOOEQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate is a complex organic compound that features a combination of functional groups, including a boronic ester, a fluoro-substituted aromatic ring, and a carbamate group

Properties

Molecular Formula

C22H32BFN2O5

Molecular Weight

434.3 g/mol

IUPAC Name

tert-butyl N-[5-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-methyl-2,6-dihydro-1,4-oxazin-3-yl]carbamate

InChI

InChI=1S/C22H32BFN2O5/c1-19(2,3)29-18(27)25-17-12-28-13-22(8,26-17)15-11-14(9-10-16(15)24)23-30-20(4,5)21(6,7)31-23/h9-11H,12-13H2,1-8H3,(H,25,26,27)

InChI Key

USLGXDGVOXOOEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3(COCC(=N3)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate typically involves multiple steps, including the formation of the boronic ester and the subsequent coupling with the oxazinyl carbamate. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical processes .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (5-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-5-methyl-5,6-dihydro-2H-1,4-oxazin-3-yl)carbamate include:

These compounds share some functional groups with this compound but differ in their overall structure and specific applications.

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